molecular formula C11H9NO3 B3029429 Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate CAS No. 658082-39-4

Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate

Cat. No.: B3029429
CAS No.: 658082-39-4
M. Wt: 203.19
InChI Key: XPAAMEMUBWBMIK-UHFFFAOYSA-N
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Description

Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate: is a chemical compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate typically involves organic synthesis techniques. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isoquinoline derivatives with methyl chloroformate in the presence of a base can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from readily available raw materials. The process usually requires precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate is used as an intermediate for the synthesis of more complex molecules. It serves as a building block in the construction of various heterocyclic compounds .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties .

Industry: In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties .

Mechanism of Action

The mechanism of action of Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function .

Comparison with Similar Compounds

  • Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness: Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate is unique due to its specific substitution pattern on the isoquinoline ring. This structural feature can influence its reactivity and interaction with other molecules, making it distinct from similar compounds .

Properties

IUPAC Name

methyl 1-oxo-2H-isoquinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-7-4-5-12-10(13)9(7)6-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAAMEMUBWBMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30733591
Record name Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658082-39-4
Record name Methyl 1-oxo-1,2-dihydroisoquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30733591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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